NocII

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

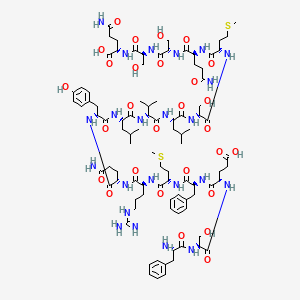

NocIIは、受容体が明確に定義されていない孤児神経ペプチドです。 これは、前駆体タンパク質プロノシセプチンに由来し、マウスの運動を促進することが知られています 。 This compoundの分子式はC92H141N23O28S2であり、分子量は2081.4です .

科学的研究の応用

NocII has several scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its applications include:

作用機序

準備方法

NocIIの調製には、通常、固相ペプチド合成法を含む合成経路が関与します。この方法により、固体樹脂に固定された成長するペプチド鎖にアミノ酸を逐次的に付加することができます。 反応条件には、多くの場合、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます

化学反応の分析

NocIIはペプチドであるため、ペプチドに特有のさまざまな化学反応を起こす可能性があります。これらには以下が含まれます。

酸化: this compoundは、特にメチオニン残基で酸化反応を起こし、メチオニンスルホキシドを形成します。

還元: 還元反応は、メチオニン残基の酸化をメチオニンに戻すことができます。

置換: this compoundは、ペプチド配列中の特定のアミノ酸が他のアミノ酸に置き換えられる置換反応を起こし、構造活性相関を研究できます。

加水分解: This compoundは、プロテアーゼによって加水分解され、ペプチドをより小さな断片に分解することができます.

これらの反応で使用される一般的な試薬および条件には、酸化剤(過酸化水素など)、還元剤(ジチオスレイトールなど)、プロテアーゼ(トリプシンなど)などがあります。これらの反応から生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究への応用

This compoundは、特に神経科学および薬理学の分野で、いくつかの科学研究への応用があります。その応用には、以下が含まれます。

類似化合物との比較

NocIIは、ノシセプチンやNocIIIなど、プロノシセプチンに由来する他の神経ペプチドに似ています。 this compoundは、マウスの運動を促進する能力においてユニークであり、他の関連ペプチドとは異なります 。類似の化合物には、以下が含まれます。

ノシセプチン: プロノシセプチンに由来する別の神経ペプチドで、痛みとストレス応答を調節することが知られています。

NocIII: 行動に対する影響は異なりますが、生物学的活性は類似した関連ペプチドです.

This compoundのユニークさは、その特定の配列と運動を促進する能力にあります。これは、行動と神経障害における神経ペプチドの役割を研究するための貴重なツールとなります .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKKOTLGXBHLAB-XVHSACDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H141N23O28S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2081.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?

A1: While both this compound and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, this compound specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that this compound does not activate the ORL1 receptor like nociceptin. Further research indicates that this compound's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]

Q2: How does this compound influence pain perception in mice compared to nociceptin?

A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] this compound, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that this compound and nociceptin utilize different pathways to modulate pain perception.

Q3: What is the significance of the different effects observed between this compound and NocIII?

A3: this compound and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only this compound stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of this compound is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active this compound peptide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)